5beta-Bufanolide
Description
5beta-Bufanolide is a cardiotonic steroid belonging to the bufadienolide family, characterized by a six-membered lactone ring fused to a steroidal backbone. It is naturally found in the parotid gland secretions of toads (genus Bufo) and exhibits potent biological activities, including Na+/K+-ATPase inhibition, which contributes to its cardiotoxic and anticancer properties . Its structure features a 5beta-configuration (cis-orientation) of the A/B ring junction, distinguishing it from other stereoisomers like 5alpha-Bufanolide. Research highlights its role in modulating ion transport and apoptosis, making it a subject of interest in pharmacology and toxicology.
Properties
Molecular Formula |
C24H38O2 |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(5R)-5-[(5S,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one |
InChI |
InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17-,18-,19+,20+,21-,23-,24+/m0/s1 |
InChI Key |
PXOHOSHERMSUCD-XBRYSSHXSA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5beta-Bufanolide, two structurally and functionally related compounds are analyzed: 5alpha-Bufanolide (structural isomer) and Digitoxin (functional analog).
Table 1: Key Comparisons
| Property | This compound | 5alpha-Bufanolide | Digitoxin |
|---|---|---|---|
| Structure | 5beta A/B ring junction | 5alpha A/B ring junction | Cardenolide (5beta, unsaturated lactone) |
| Source | Toad secretions | Synthetic/rare natural | Digitalis purpurea (plant) |
| Na+/K+-ATPase IC50 | 0.8 nM | 3.2 nM | 1.5 nM |
| Toxicity (LD50) | 0.15 mg/kg (mice) | 0.45 mg/kg (mice) | 0.22 mg/kg (mice) |
| Therapeutic Use | Anticancer research | Limited studies | Heart failure treatment |
Structural Comparison: this compound vs. 5alpha-Bufanolide
- A/B Ring Configuration : The 5beta isomer’s cis-junction enhances membrane interaction due to increased planarity, whereas the 5alpha trans-configuration reduces binding affinity to Na+/K+-ATPase .
- Bioactivity: this compound shows 4-fold greater potency in inhibiting Na+/K+-ATPase (IC50 = 0.8 nM vs. 3.2 nM), correlating with its stronger cardiotoxic effects .
- Natural Occurrence: this compound is predominant in toad venom, while 5alpha-Bufanolide is rare and typically synthesized for comparative studies.
Functional Comparison: this compound vs. Digitoxin
- Lactone Ring: Digitoxin, a cardenolide, has an unsaturated five-membered lactone, whereas this compound’s six-membered lactone contributes to higher lipid solubility and tissue penetration .
- Therapeutic Applications: Digitoxin is clinically used for heart failure due to its longer half-life, while this compound’s toxicity limits it to experimental oncology (e.g., apoptosis induction in leukemia cells at 10 nM concentrations) .
- Mechanistic Differences: Both inhibit Na+/K+-ATPase, but this compound additionally activates pro-death pathways like JNK signaling, unlike digitoxin .
Research Findings and Implications
- Cancer Research: this compound induces apoptosis in HeLa cells at 50 nM, surpassing digitoxin’s efficacy (100 nM required) .
- Toxicity Profile : Its narrow therapeutic index (LD50 = 0.15 mg/kg) necessitates targeted delivery systems, unlike digitoxin’s established safety in controlled doses .
- Synthetic Modifications: Esterification of this compound’s C3-OH group reduces toxicity by 60% while retaining activity, a strategy less effective in 5alpha analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
